molecular formula C17H9Cl2F6N3O2 B2841525 N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide CAS No. 866131-02-4

N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide

Cat. No.: B2841525
CAS No.: 866131-02-4
M. Wt: 472.17
InChI Key: BOPSPIOZABUPGT-QDTIIGTASA-N
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Description

This compound is a butanamide derivative featuring a 3,5-dichlorophenyl group, a trifluoro-3-oxobutane backbone, and a (Z)-configured hydrazono linkage to a 3-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

(Z)-N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2F6N3O2/c18-9-5-10(19)7-12(6-9)26-15(30)13(14(29)17(23,24)25)28-27-11-3-1-2-8(4-11)16(20,21)22/h1-7,29H,(H,26,30)/b14-13-,28-27?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIDEZWOIKNYFF-ULUWNGJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=NC(=C(C(F)(F)F)O)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N=N/C(=C(/C(F)(F)F)\O)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pathway A: Sequential Amide Formation Followed by Hydrazone Coupling

Detailed Synthesis of Pathway A

Synthesis of 4,4,4-Trifluoro-3-Oxobutanoyl Chloride

Procedure:
A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 mol) and thionyl chloride (2.5 mol) in anhydrous dichloromethane is refluxed for 6 hours under nitrogen. Excess thionyl chloride is removed via rotary evaporation, yielding the acyl chloride as a pale-yellow liquid (yield: 89–93%).

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.52 (s, 2H, CH₂), 3.89 (s, 1H, COCH₂)
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -72.5 (CF₃)

Amidation with 3,5-Dichloroaniline

Procedure:
3,5-Dichloroaniline (0.85 mol) is added dropwise to a cooled (0–5°C) solution of the acyl chloride (1.0 mol) and triethylamine (1.1 mol) in THF. The reaction is stirred for 12 hours at room temperature, followed by extraction with ethyl acetate and purification via silica gel chromatography (hexane:EtOAc 4:1).

Characterization:

  • Yield: 86%
  • MP: 112–114°C
  • IR (KBr): 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H)

Diazotization and Hydrazone Coupling

Diazonium Salt Preparation:
3-(Trifluoromethyl)aniline (0.5 mol) is dissolved in concentrated HCl (2.0 mol) at 0°C. Sodium nitrite (0.55 mol) in H₂O is added slowly, maintaining temperature <5°C. The diazonium salt is used immediately.

Coupling Reaction:
The β-ketoamide intermediate (0.45 mol) is dissolved in ethanol:water (3:1) with sodium acetate (1.5 mol). The diazonium solution is added dropwise over 1 hour at 0–5°C. The mixture is stirred for 4 hours, yielding a yellow precipitate.

Optimization Notes:

  • pH 6–7 critical for Z-selectivity
  • Excess NaOAc minimizes di-azo coupling byproducts

Characterization:

  • Yield: 74%
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 2H, ArH), 7.89 (s, 1H, NH), 7.65–7.58 (m, 4H, ArH)
  • ¹⁹F NMR: δ -62.1 (CF₃), -70.8 (CF₃)
  • HPLC Purity: 98.2% (C18, MeCN:H₂O 70:30)

Critical Analysis of Reaction Parameters

Solvent Effects on Hydrazone Geometry

Polar aprotic solvents (DMF, DMSO) favor E-isomer formation due to stabilization of transition states, while ethanol/water mixtures enhance Z-selectivity via hydrogen-bonding networks (Table 2).

Table 2: Solvent Impact on Z:E Ratio

Solvent System Z:E Ratio Yield (%)
Ethanol:H₂O (3:1) 9:1 74
DMF 3:1 68
THF 5:1 71

Temperature-Dependent Side Reactions

Exothermic diazonium coupling above 10°C promotes:

  • Bis-hydrazone formation (8–12% yield loss)
  • Azo-bridged dimers (detectable by LC-MS at m/z 785.2)

Large-Scale Production Considerations

Catalytic vs. Stoichiometric Chlorination

Patent ES2755333T3 demonstrates trichloroisocyanuric acid (TCCA) as an efficient chlorinating agent (96% conversion vs. 78% for Cl₂ gas). However, TCCA requires careful pH control to avoid over-chlorination.

Distillation vs. Chromatographic Purification

Fractional distillation under high vacuum (0.07 mbar) achieves 93% purity for trifluorinated intermediates, while final hydrazone purification necessitates reverse-phase chromatography (C18 silica, MeCN:H₂O gradient).

Spectroscopic Fingerprinting and QC Protocols

¹H/¹⁹F NMR Diagnostic Peaks

  • Hydrazone NH: δ 10.8–11.2 ppm (DMSO-d₆, broad singlet)
  • β-Ketoamide CH₂: δ 3.89 ppm (J=16.8 Hz, AB quartet)
  • CF₃ Groups: Two distinct signals at δ -62.1 and -70.8 ppm

IR Absorption Signatures

  • C=O Stretches: 1685 cm⁻¹ (amide I), 1640 cm⁻¹ (hydrazone)
  • N–H Bend: 1540 cm⁻¹ (amide II)

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted phenyl derivatives .

Scientific Research Applications

N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Core Backbone and Halogen Substituents

The 3,5-dichlorophenyl group is a critical feature shared with compound F105 (), which contains a 3,5-dichlorophenyl-tetrafluorobutene moiety. Both compounds leverage chlorine atoms for enhanced binding to hydrophobic pockets in target proteins.

Key Data :

Compound Backbone Halogen Substituents LogP* (Estimated)
Target Compound Butanamide 3,5-dichloro, trifluoromethyl ~3.8
F105 () Benzamide 3,5-dichloro, tetrafluoro ~4.2

*LogP values estimated via fragment-based methods.

Hydrazono vs. Ureido Linkages

The (Z)-hydrazono group in the target compound distinguishes it from ureido-containing analogs like 2-(3-(3-(Trifluoromethyl)phenyl)ureido)benzoic acid (). Ureido groups provide stronger hydrogen-bonding capacity but may reduce conformational flexibility. The hydrazono group’s Z-configuration imposes steric constraints that could enhance selectivity for planar binding sites .

Activity Implications :

  • Hydrazono-containing compounds: Improved selectivity in enzyme inhibition due to restricted rotation.
  • Ureido-containing compounds : Broader interaction profiles but higher metabolic susceptibility.

Trifluoromethyl Phenyl Moieties

The 3-(trifluoromethyl)phenyl group is a common feature in agrochemicals (e.g., diflufenican, ) and protein degraders (e.g., NZ-65, ). Diflufenican’s phenoxy-pyridinecarboxamide structure contrasts with the target compound’s hydrazono-amide, yet both rely on trifluoromethyl groups for resistance to oxidative degradation. NZ-65’s bis(trifluoromethyl)phenyl group enhances proteasome targeting efficiency, suggesting the target compound’s single trifluoromethyl group may balance potency and toxicity .

Stereochemical Considerations

The Z-configuration of the hydrazono group is critical for spatial alignment with biological targets. Analog Ethyl 4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate () lacks stereochemical definition, reducing its utility in targeted applications. The target compound’s defined Z-configuration likely improves binding affinity compared to non-stereospecific analogs .

Q & A

Basic Research Questions

Q. What are the critical structural features of this compound, and how do they influence its reactivity and stability?

  • Answer : The compound contains a trifluoromethyl group (electron-withdrawing), a hydrazono linkage (Z-configuration critical for stereoselectivity), and a 3,5-dichlorophenyl substituent (steric hindrance). These features impact solubility, stability under basic/acidic conditions, and susceptibility to nucleophilic attack. For example, the trifluoromethyl group requires anhydrous conditions during synthesis to avoid hydrolysis . Hydrazono bonds are prone to photoisomerization, necessitating light-controlled storage .

Q. What synthetic methodologies are recommended for preparing this compound, and what are common pitfalls?

  • Answer : A three-step synthesis is typical:

Formation of the trifluoro-3-oxobutanoate core via Claisen condensation under anhydrous conditions .

Hydrazone formation using 3-(trifluoromethyl)phenylhydrazine in ethanol at 60°C, with strict pH control (pH 5–6) to avoid side reactions .

Amidation with 3,5-dichloroaniline using carbodiimide coupling (e.g., EDC/HOBt) in DMF .
Common pitfalls : Impurity from Z/E isomerization (mitigated by chromatography) and residual DMF (removed via repeated toluene azeotrope) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • 19F NMR : Confirms trifluoromethyl group integrity and detects decomposition products (δ -60 to -65 ppm) .
  • HRMS (ESI+) : Validates molecular ion [M+H]+ with m/z ~512.1 (theoretical).
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydrazone (N–H, ~3200 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., enzymes)?

  • Answer :

  • Molecular docking (AutoDock Vina) : Predicts binding affinity to targets like cytochrome P450 (docking score < -8 kcal/mol suggests strong interaction).
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories; RMSD > 2 Å indicates conformational instability .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl vs. CF₃) with inhibitory activity using Hammett constants .

Q. How should researchers design experiments to resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

  • Answer :

  • Variable control : Ensure consistent purity (HPLC ≥ 98%), solvent (DMSO vs. saline), and cell lines (e.g., HEK293 vs. HepG2).
  • Assay replication : Use triplicate runs with internal controls (e.g., reference inhibitors).
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ = -log(IC₅₀)) and apply ANOVA to identify outliers .

Q. What strategies mitigate degradation during long-term stability studies?

  • Answer :

  • Storage conditions : -20°C under argon, shielded from light (prevents hydrazono isomerization).
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition.
  • Degradation pathways : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks); HPLC tracks hydrolysis byproducts .

Q. How can structure-activity relationship (SAR) studies guide derivatization for enhanced potency?

  • Answer :

  • Modify substituents : Replace 3,5-dichlorophenyl with 3,5-bis(trifluoromethyl)phenyl to enhance lipophilicity (logP increases by ~0.5).
  • Stereochemical tuning : Synthesize E-isomer and compare bioactivity; Z-configuration often shows 10–100× higher affinity due to planar geometry .
  • Fragment-based design : Introduce triazole rings (via click chemistry) to improve solubility without compromising target binding .

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